3,5-Dinitropyridine

Vue d'ensemble

Description

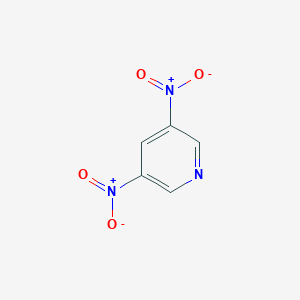

3,5-Dinitropyridine is an organic compound with the molecular formula C(_5)H(_3)N(_3)O(_4) It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions on the pyridine ring

Applications De Recherche Scientifique

3,5-Dinitropyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various substituted pyridines and pyridine-based ligands.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the formulation of explosives and propellants due to their energetic properties.

Mécanisme D'action

Target of Action

3,5-Dinitropyridine is a compound that has been studied for its interaction with biothiols . Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are closely associated with many diseases . Therefore, the primary targets of this compound are these biothiols.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . The fluorescence of a probe, which is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, is turned on by biothiol-triggered nucleophilic aromatic substitution . This interaction results in the sensitive and selective detection of biothiols .

Biochemical Pathways

The interaction of this compound with biothiols affects the biochemical pathways related to these molecules. The compound’s action leads to changes in the fluorescence of the probe, allowing for the detection of biothiols

Pharmacokinetics

The compound’s ability to interact with biothiols suggests that it may have the potential to be absorbed and distributed in biological systems where these molecules are present .

Result of Action

The primary result of this compound’s action is the detection of biothiols. The compound’s interaction with these molecules leads to changes in the fluorescence of a probe, allowing for their sensitive and selective detection . This can be particularly useful in the diagnosis of diseases associated with abnormal levels of biothiols .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence and concentration of biothiols in the environment can affect the compound’s efficacy in detecting these molecules . Additionally, factors such as pH and temperature may also influence the compound’s stability and action.

Analyse Biochimique

Biochemical Properties

3,5-Dinitropyridine has been found to interact with biothiols, a class of biological compounds that includes molecules like cysteine, homocysteine, and glutathione . The electron-withdrawing nature of the 3,5-dinitropyridin-2-yl group in the compound allows it to quench fluorescence, which can then be turned on by biothiol-triggered nucleophilic aromatic substitution . This property makes this compound a potential candidate for the development of fluorescent probes for the sensitive and selective detection of biothiols .

Cellular Effects

In cellular contexts, this compound has been used to detect endogenous and exogenous biothiols in HeLa cells . Biothiols play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the ability of this compound to interact with these molecules can influence these processes.

Molecular Mechanism

The molecular mechanism of this compound involves the quenching of fluorescence by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process . This is followed by the turning on of fluorescence by biothiol-triggered nucleophilic aromatic substitution . This mechanism allows for the sensitive and selective detection of biothiols .

Temporal Effects in Laboratory Settings

The compound’s stability, degradation, and long-term effects on cellular function could be inferred from its molecular properties and interactions with biothiols .

Metabolic Pathways

Given its interaction with biothiols, it may be involved in pathways related to these molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dinitropyridine can be synthesized through nitration of pyridine derivatives. One common method involves the nitration of 3,5-dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent temperature and reagent concentrations. Post-reaction, the product is purified through recrystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dinitropyridine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Oxidation: Although less common, the compound can undergo oxidation under strong oxidative conditions, potentially leading to ring cleavage or further functionalization.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, under basic or neutral conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3,5-Diaminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized pyridine derivatives or ring-cleaved products.

Comparaison Avec Des Composés Similaires

2,4-Dinitropyridine: Another nitropyridine derivative with nitro groups at the 2 and 4 positions.

3,5-Diaminopyridine: The reduced form of 3,5-dinitropyridine with amino groups instead of nitro groups.

2-Hydroxy-3,5-dinitropyridine: A hydroxylated derivative with a hydroxyl group at the 2 position.

Comparison: this compound is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to 2,4-dinitropyridine, it has different electronic and steric properties, leading to distinct chemical behaviors. The presence of nitro groups in this compound makes it more electron-deficient and reactive towards nucleophiles compared to its amino or hydroxylated counterparts.

Activité Biologique

3,5-Dinitropyridine is a compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential applications based on recent studies.

Antimicrobial Properties

Research has shown that this compound derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been evaluated for their antifungal activity against strains such as Candida albicans and Candida krusei. Ethyl 3,5-dinitrobenzoate, a derivative, demonstrated a minimum inhibitory concentration (MIC) as low as 125 µg/mL against Candida albicans, indicating robust antifungal potential .

Antiprotozoal Activity

This compound has been identified as a lead compound in the development of antiprotozoal drugs. Compounds derived from 3,5-dinitroaniline show selective activity against protozoan tubulin. For example, the compound GB-II-150 (N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide) exhibited an IC50 value of 7.4 μM against Leishmania tarentolae, showcasing its potential in treating leishmaniasis .

The mechanisms through which this compound exerts its biological effects are varied:

- Fungal Cell Membrane Disruption : Some derivatives interfere with the synthesis of ergosterol in fungal membranes, leading to cell death .

- Tubulin Assembly Inhibition : Compounds derived from this compound disrupt tubulin polymerization in protozoan parasites, impairing their ability to proliferate .

- Antibacterial Activity : Certain derivatives have shown antibacterial properties through mechanisms that remain under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

- Antifungal Study : A series of esters derived from dinitrobenzoic acid were synthesized and tested for antifungal activity. Among these, ethyl and propyl esters showed significant efficacy against multiple Candida species with varying MIC values .

- Antiprotozoal Evaluation : A study on dinitroaniline derivatives revealed that modifications to the nitro groups significantly affected their antiprotozoal activity against Leishmania species. The most potent inhibitors were identified through both in vitro assays and molecular modeling studies .

Propriétés

IUPAC Name |

3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSIFTKIXZLPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344578 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-06-7 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-dinitropyridine?

A1: The molecular formula of this compound is C5H3N3O4, and its molecular weight is 185.09 g/mol.

Q2: How can I confirm the structure of this compound and its derivatives?

A2: Researchers commonly use a combination of techniques for structural characterization:

- NMR Spectroscopy (1H and 13C NMR): Provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity. [, , , , ]

- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , , , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing structural information. [, , , , ]

- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms within the crystal lattice, providing precise bond lengths and angles. [, , , ]

Q3: Does the structure of this compound influence its properties?

A3: Absolutely! The presence of two electron-withdrawing nitro groups (-NO2) at the 3 and 5 positions significantly influences the reactivity and properties of the pyridine ring. [, , , , , ] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.

Q4: What are the common synthetic approaches to this compound derivatives?

A4: Several methods have been reported for synthesizing these compounds:

- Direct Nitration: Aminopyridines can undergo direct nitration using fuming nitric acid and oleum to yield this compound derivatives. [, ]

- Oxidative Amination: This method utilizes potassium permanganate (KMnO4) in liquid ammonia to introduce amino groups into the pyridine ring, leading to various mono-, di-, and triamino-substituted 3,5-dinitropyridines. [, , , ]

- Vicarious Nucleophilic Substitution: This approach employs reagents like hydroxylamine, 4-amino-1,2,4-triazole, or 1,1,1-trimethylhydrazinium iodide to introduce amino groups at specific positions of the pyridine ring. []

- Nucleophilic Substitution: The chlorine atom in 2-chloro-3,5-dinitropyridine can be readily substituted with various nucleophiles, such as arylthiolates or alcohols, to yield corresponding 2-substituted 3,5-dinitropyridines. [, , ]

Q5: How do solvents influence the reactions of this compound derivatives?

A5: The choice of solvent plays a crucial role in the reactivity of these compounds:

- Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) favor the formation of anionic sigma-adducts during nucleophilic substitution reactions. The equilibrium constants for adduct formation decrease in the order DMSO > DMF >> acetonitrile. []

- Protic Solvents: The presence of protic solvents can significantly alter reaction pathways. For instance, in the hydrolysis of 2-chloro-3,5-dinitropyridine, the ratio of rate constants for the formation and disappearance of the open-chain intermediate changes depending on the solvent composition, indicating the complexity of solvent effects. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not be a potent catalyst, its metal salts, particularly those of copper (Cu) and lead (Pb), have shown significant catalytic activity in the combustion of propellants. [, , , ]

Q7: How do these metal salts catalyze propellant combustion?

A7: Studies suggest that these metal salts act as auxiliary catalysts, enhancing the burning rate and reducing the pressure exponent of propellants. [, , ] The exact mechanism of action might involve the formation of reactive intermediates during the combustion process.

Q8: Are this compound derivatives considered energetic materials?

A8: Yes, some derivatives, like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TNPyO), are considered insensitive high-energy explosives. [, , , , , , , , , , ]

Q9: What makes these compounds suitable for energetic material applications?

A9: These compounds possess a favorable balance of properties:

- High Density: The presence of multiple nitro groups contributes to high density, a desirable characteristic for energetic materials. []

- Thermal Stability: These compounds exhibit relatively high thermal stability, decomposing at temperatures above 200 °C. [, , , , , , , , ]

- Insensitivity: They exhibit lower sensitivity to impact and friction compared to conventional explosives like RDX. [, , , , , , , ]

Q10: How does coating affect the properties of these energetic materials?

A10: Coating ANPyO and TNPyO with polymers like fluorine rubber (F2311) or nitrile-butadiene rubber (NBR) can further enhance their properties:

- Reduced Sensitivity: Coating can significantly reduce impact and friction sensitivity, improving their safety profile. [, , ]

- Altered Thermal Decomposition: Coating can influence the decomposition temperature and heat release profiles of these compounds. [, , ]

Q11: What are the potential applications of these compounds as energetic materials?

A11: Given their unique properties, these compounds are promising candidates for:

- Insensitive Explosives: Their lower sensitivity makes them suitable for applications requiring enhanced safety. [, , , , , , ]

- Propellant Formulations: Their energetic properties and ability to be incorporated into polymer binders make them attractive for propellant applications. [, , , , ]

Q12: How is computational chemistry used in research related to this compound derivatives?

A12: Computational methods are valuable tools for:

- Predicting Reactivity: Quantum-mechanical calculations can predict the regioselectivity of amination reactions, helping researchers understand the influence of electronic effects. []

- Analyzing Interactions: Ab initio calculations and molecular modeling techniques can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and properties of these compounds. []

- Developing Structure-Activity Relationships (SAR): Computational methods can help establish correlations between the structure of this compound derivatives and their properties, guiding the design of new materials with tailored functionalities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.